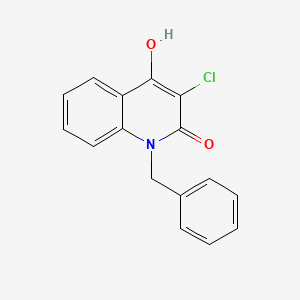

1-benzyl-3-chloro-4-hydroxy-2(1H)-quinolinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-chloro-4-hydroxyquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-14-15(19)12-8-4-5-9-13(12)18(16(14)20)10-11-6-2-1-3-7-11/h1-9,19H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTKXYIWEQUILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 3 Chloro 4 Hydroxy 2 1h Quinolinone and Its Analogs

Condensation Reactions in Quinolone Synthesis (e.g., Conrad-Limpach, Gould-Jacobs, Biere-Seelen)

Several named reactions are fundamental to the synthesis of the 4-hydroxyquinoline (B1666331) core.

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com This reaction can yield either 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction temperature. quimicaorganica.org For the synthesis of 4-hydroxyquinolines, the reaction is typically carried out at lower temperatures to favor the formation of the β-arylamino acrylate, which is then cyclized at high temperatures (around 250 °C) to form the 4-hydroxyquinoline product. wikipedia.orgsynarchive.com The use of high-boiling inert solvents like mineral oil can significantly improve the yield of the cyclization step. mdpi.comnih.gov

The Gould-Jacobs reaction is another versatile method that begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester. mdpi.comwikipedia.org The resulting intermediate is then cyclized via heating to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org High temperatures, often exceeding 250 °C, are required for the cyclization step, which can be a limitation. mdpi.comablelab.eu

The Biere-Seelen synthesis utilizes methyl anthranilate as a starting material. mdpi.commun.ca

Cyclization Approaches for 2(1H)-Quinolones

The formation of the 2(1H)-quinolone ring system is the critical step in these syntheses. In the Conrad-Limpach reaction, the cyclization is a thermal process that proceeds through an electrocyclic ring closure of the Schiff base intermediate. wikipedia.org This step is often the rate-determining step and requires significant thermal energy to overcome the activation barrier. wikipedia.orgnih.gov

In the Gould-Jacobs reaction, the cyclization is also thermally induced and involves a 6-electron cyclization process. wikipedia.org The mechanism begins with a nucleophilic attack from the aniline nitrogen onto one of the ester carbonyl groups, followed by the elimination of an alcohol to form the quinoline (B57606) ring. wikipedia.org

Modern cyclization strategies often employ transition metal catalysts, such as palladium, to facilitate the ring-closing reaction under milder conditions. nih.govorganic-chemistry.org These methods can offer greater efficiency and functional group tolerance compared to the classical thermal cyclization approaches. mdpi.com

Targeted Synthesis of 1-Benzyl-3-chloro-4-hydroxy-2(1H)-quinolinone

The specific synthesis of this compound requires additional steps to introduce the benzyl (B1604629) group at the N1 position and the chloro group at the C3 position.

N-Alkylation Strategies for Quinolones (e.g., Benzylation at N1)

The introduction of a benzyl group at the N1 position of the quinolinone ring is typically achieved through an N-alkylation reaction. This involves treating the pre-formed 4-hydroxy-2(1H)-quinolinone with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base. researchgate.netgoogle.com The base deprotonates the nitrogen atom of the quinolinone, making it nucleophilic and facilitating the attack on the benzyl halide.

Regioselective Introduction of Halogen Substituents at C3

The chlorination of the 4-hydroxy-2(1H)-quinolinone core at the C3 position must be regioselective to avoid substitution at other positions on the ring. The C3 position of the 4-hydroxy-2(1H)-quinolinone is activated towards electrophilic substitution due to the electron-donating effects of the hydroxyl and amino groups. Common chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) can be used to introduce the chloro substituent at this position. nih.gov The reaction conditions, including solvent and temperature, can be optimized to ensure high regioselectivity.

Advanced and Green Synthetic Protocols for 4-Hydroxy-2(1H)-quinolinone Derivatives

In recent years, there has been a significant focus on developing more environmentally friendly and efficient methods for the synthesis of quinolinone derivatives. nih.govsciprofiles.com These "green" approaches aim to reduce the use of hazardous reagents and solvents, minimize energy consumption, and improve atom economy.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of quinolinones. nih.govmdpi.com Microwave irradiation can significantly reduce reaction times and improve yields in classical methods like the Gould-Jacobs reaction. ablelab.eu

Transition-metal-catalyzed reactions, particularly those using palladium, have been extensively developed for the synthesis of quinolinones. nih.govorganic-chemistry.org These methods often proceed under milder conditions and offer a high degree of control over the substitution pattern of the quinolinone ring. preprints.org

Furthermore, the use of greener solvents, such as water or ionic liquids, and the development of one-pot multi-component reactions are also key aspects of modern quinolinone synthesis. nih.govorganic-chemistry.org These approaches contribute to making the synthesis of these important compounds more sustainable and efficient. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. rsc.orgnih.gov This technology has been successfully applied to the synthesis of quinolinone and quinazolinone derivatives, demonstrating its utility in constructing these complex heterocyclic scaffolds. nih.govsci-hub.cat

One notable approach involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in the presence of microwave irradiation. sci-hub.cat This method allows for the rapid and efficient synthesis of quinazolinone derivatives in moderate to high yields. sci-hub.cat The reaction can be performed in water or DMF, with the choice of solvent and ligand influencing the reaction's efficiency. sci-hub.cat For instance, the use of microwave heating can reduce reaction times from hours to just minutes. nih.gov

Another significant application of microwave assistance is in the synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones and diethyl malonate. nih.gov When catalyzed by bismuth chloride III, this reaction proceeds smoothly under microwave irradiation in ethanol, affording the desired products in moderate to good yields (51–71%). nih.gov The combination of microwave heating and a non-toxic catalyst highlights a green chemistry approach to the synthesis of these compounds. nih.gov

The synthesis of 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one, an analog, was achieved within 15 minutes using microwave irradiation, showcasing the significant reduction in reaction time this method offers. sdiarticle3.com Similarly, multicomponent protocols for synthesizing substituted 3,4-dihydroquinazolinones benefit from microwave assistance, enabling a fast and flexible route to structurally diverse compounds in moderate to excellent yields. rsc.org

| Reactants | Catalyst/Conditions | Solvent | Product Type | Yield (%) | Time | Reference |

|---|---|---|---|---|---|---|

| 2-halobenzoic acids, amidines | Fe2(acac)3 or FeCl3, Microwave | Water or DMF | Quinazolinone derivatives | Moderate to High | 30 min | sci-hub.cat |

| β-enaminones, diethyl malonate | BiCl3 (20 mol%), Microwave | Ethanol | 4-hydroxy-2-quinolone analogues | 51-71 | Not specified | nih.gov |

| N-benzylisatin, 4-methylaniline | Microwave | Acetic acid | 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one | 58 | 15 min | sdiarticle3.com |

| o-formyl carbamates, amines, nitroalkanes | Microwave | Not specified | 3,4-dihydroquinazolinones | Moderate to Excellent | Not specified | rsc.org |

Catalyst-Mediated Synthesis (e.g., Bismuth Chloride III, Palladium/Carbon)

The use of catalysts is central to modern organic synthesis, offering pathways to products with high selectivity and efficiency under mild conditions. For the synthesis of this compound and its analogs, both bismuth and palladium catalysts have proven to be effective.

Bismuth Chloride (III)

Bismuth (III) chloride (BiCl3) is an attractive catalyst due to its low toxicity, low cost, and moisture stability, aligning with the principles of green chemistry. nih.gov It has been effectively used as a Lewis acid catalyst in the synthesis of 4-hydroxy-2-quinolone analogues. nih.gov The reaction involves the condensation of β-enaminones with diethyl malonate, where BiCl3 (in a 20 mol% amount) facilitates the cyclization under microwave irradiation to produce the quinolone derivatives in good yields. nih.gov This method provides a greener alternative to traditional protocols that often employ hazardous reagents and solvents. nih.gov Bismuth(III) chloride has also been utilized in the ultrasound-assisted, one-pot synthesis of thioenol ethers, demonstrating its versatility in catalyzing multicomponent reactions under solvent-free conditions. rsc.org

Palladium/Carbon

Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds. In the context of quinolinone synthesis, palladium-catalyzed reactions offer powerful methods for introducing structural diversity. While direct synthesis of the target compound using Pd/C is not prominently detailed, related palladium-catalyzed methodologies for synthesizing quinolinone and indole (B1671886) scaffolds are well-established.

For instance, palladium-catalyzed carbonylative cyclization of benzyl chlorides with anthranils provides an efficient route to 3-arylquinolin-2(1H)-ones. dntb.gov.ua Furthermore, palladium-catalyzed C3-benzylation of indoles using benzyl carbonates is a mild and general method for creating a quaternary center at the C3 position, a key structural feature in many complex indole alkaloids. nih.gov This transformation is often challenging but can be achieved in high yields with the appropriate choice of palladium catalyst and ligands. nih.gov The synthesis of α-benzyl-β-keto esters, which are versatile intermediates for heterocyclic compounds, has been optimized using a palladium-catalyzed Heck reaction. organic-chemistry.org

| Catalyst | Reaction Type | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| Bismuth Chloride (III) | Condensation/Cyclization | β-enaminones, diethyl malonate | 4-hydroxy-2-quinolone analogues | Low toxicity, low cost, green | nih.gov |

| Palladium Complexes | Carbonylative Cyclization | Benzyl chlorides, anthranils | 3-arylquinolin-2(1H)-ones | High efficiency | dntb.gov.ua |

| Palladium Complexes | C3-Benzylation | 3-substituted indoles, benzyl carbonates | 3-benzylindolenines | Mild conditions, high yields | nih.gov |

| Pd(dbpf)Cl2 | Heck Reaction | Aryl bromides, Baylis-Hillman adducts | α-benzyl-β-keto esters | Robust and scalable | organic-chemistry.org |

Solvent-Free and Environmentally Benign Solvent Approaches

The push towards green chemistry has led to the development of synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents. researchgate.net These approaches not only reduce the environmental impact but can also simplify product purification and, in some cases, enhance reaction rates.

Solvent-Free Synthesis

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry. One example is the microwave-assisted synthesis of quinazolino[4,3-b]quinazolin-8-ones from 2-(o-aminophenyl)-4(3H)-quinazolinone and ortho-esters, which proceeds without any solvent. nih.gov This method offers advantages such as shorter reaction times, cleaner reaction profiles, and high product yields. nih.gov Similarly, the bismuth(III) chloride-catalyzed one-pot synthesis of thioenol ethers can be conducted under solvent-free conditions, further highlighting the environmental benefits of this catalyst. rsc.org

Environmentally Benign Solvents

When a solvent is necessary, the use of environmentally benign alternatives to traditional organic solvents is preferred. Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Iron-catalyzed C–N coupling reactions for the synthesis of N-heterocyclic compounds, including quinazolinones, have been successfully performed in aqueous media under microwave irradiation. sci-hub.cat This represents a significant advancement, as performing such coupling reactions in water is often challenging. sci-hub.cat

Other green solvents that find application in organic synthesis include supercritical fluids, ionic liquids, and low melting polymers like polyethylene (B3416737) glycol (PEG). researchgate.net The choice of a green solvent is often reaction-specific, and its use can influence reaction rates and selectivities. researchgate.net For instance, the synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, a related halogenated salicylanilide, utilizes an ethanol/water mixture in one of the key steps, reducing the reliance on more hazardous organic solvents. nih.gov

| Approach | Reaction | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | Synthesis of quinazolino[4,3-b]quinazolin-8-ones | Microwave irradiation | Short reaction times, clean profiles, high yields | nih.gov |

| Solvent-Free | Synthesis of thioenol ethers | Bismuth(III) chloride, ultrasound | Cost-effective, environmentally friendly | rsc.org |

| Benign Solvent (Water) | Iron-catalyzed C–N coupling for quinazolinones | Iron catalyst, Microwave | Green solvent, enables challenging reactions | sci-hub.cat |

| Benign Solvent (Ethanol/Water) | Reduction of a nitro group to an aniline | Iron powder, acetic acid | Reduced use of hazardous solvents | nih.gov |

Chemical Reactivity and Transformations of 1 Benzyl 3 Chloro 4 Hydroxy 2 1h Quinolinone and Its Core Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Quinolinone Ring

The 4-hydroxy-2(1H)-quinolinone ring system exhibits a rich reactivity towards both electrophiles and nucleophiles. The electron-donating nature of the hydroxyl group at C4 and the nitrogen atom within the ring activates the molecule for electrophilic attack. researchgate.net Electrophilic aromatic substitution reactions, such as nitration and halogenation, typically occur at the C3 position. researchgate.netnih.gov However, in the case of 1-benzyl-3-chloro-4-hydroxy-2(1H)-quinolinone, the C3 position is already substituted with a chlorine atom.

The carbostyril (or quinolinone) framework can be compared to other aromatic compounds like pyridine (B92270) and benzene (B151609) in its ability to undergo substitution reactions. nih.gov While the C3 position is a primary site for electrophilic attack in the unsubstituted scaffold, functionalization can also be directed to the homocyclic benzene ring of the quinolinone core. researchgate.net

Nucleophilic substitution is also a key feature of this scaffold's chemistry, particularly involving the C4 position. The hydroxyl group at C4 can be converted into a good leaving group, such as a chlorine atom, by reacting with agents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). researchgate.netmdpi.com The resulting 4-chloro-2(1H)-quinolinone derivative becomes highly susceptible to nucleophilic attack at the C4 position. This allows for the introduction of a wide range of nucleophiles, including thiols, amines, and azides, to displace the chloro group and form new 4-substituted quinolinones. mdpi.com

Functional Group Interconversions at C3, C4, and N1 Positions

The substituents at the C3, C4, and N1 positions of the quinolinone ring are amenable to various chemical transformations.

C3 Position: In the target molecule, the C3 position is occupied by a chlorine atom. This halogen can potentially be displaced by strong nucleophiles under specific conditions, although reactions at the C4 position are often more facile after activation. For the parent scaffold, the C3 position is the main site for electrophilic attack. For instance, nitration of 4-hydroxy-1-methyl-quinolin-2(1H)-one with nitric acid yields the 3-nitro analogue. This nitro group can then be reduced to a 3-amino group, which can undergo further reactions like acylation. researchgate.net

C4 Position: The 4-hydroxy group is a versatile functional handle. As mentioned, it can be converted to a 4-chloro group, which is an excellent precursor for nucleophilic substitution reactions. mdpi.com Another common transformation is O-alkylation to form 4-alkoxy derivatives. However, studies have shown that in many cases, the keto form of the 4(1H)-quinolone is favored, making N-alkylation a more common outcome than O-alkylation when the N1 position is unsubstituted. researchgate.net

N1 Position: The N1 position in this compound is substituted with a benzyl (B1604629) group. This group is generally stable under many reaction conditions. In the context of the broader 4-hydroxy-2(1H)-quinolinone class, the nitrogen atom is a key site for functionalization, with N-alkylation being a common strategy to modify the molecule's properties. researchgate.net

Structure Activity Relationship Sar Studies of 1 Benzyl 3 Chloro 4 Hydroxy 2 1h Quinolinone Derivatives

Impact of N1 Substitution (e.g., Benzyl (B1604629) Group) on Biological Activity

The substituent at the N1 position of the 2-quinolinone core plays a crucial role in modulating the biological activity of this class of compounds. While extensive research has been conducted on various N-substituted derivatives, the introduction of a benzyl group at this position has been shown to be a key determinant of activity in several contexts. mdpi.com

In studies comparing N-alkyl and N-aryl substitutions, it has been observed that N-aryl derivatives often exhibit more potent biological effects. For instance, in a series of quinolinone-3-carboxamides, the replacement of an N-methyl group with an N-phenyl group resulted in a significant difference in antioxidant activity, with the N-phenyl analogue showing weaker antioxidant potential. mdpi.com Conversely, for superoxide (B77818) anion radical scavenging, an N-phenyl carboxamide derivative demonstrated superior activity compared to its N-methyl counterpart. mdpi.com These findings highlight that the nature of the N1-substituent is critical and its impact is dependent on the specific biological target.

Role of C3 Substitution (e.g., Chloro Group, Carboxamides, Alkyl Chains) in Modulating Activity

The C3 position of the 4-hydroxy-2(1H)-quinolinone scaffold is a critical site for chemical modification, and the nature of the substituent at this position profoundly influences the compound's biological activity.

Chloro Group: The presence of a chloro group at the C3 position introduces a unique combination of steric and electronic properties. The electronegativity of the chlorine atom can influence the electron density of the quinolinone ring system, potentially affecting its interaction with biological targets. While a large number of 3-chloro monocyclic β-lactams have been shown to possess potent antibacterial and anti-inflammatory activities, specific SAR studies on the C3-chloro substituent in the 1-benzyl-4-hydroxy-2-quinolinone series are not extensively documented. mdpi.com

Carboxamides: The introduction of a carboxamide moiety at the C3 position has been a particularly fruitful strategy for developing potent and selective bioactive agents. mdpi.com Quinolinone-3-carboxamides have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and cannabinoid receptor modulation. mdpi.comnih.gov For example, Tasquinimod, a quinolinone-3-carboxamide, has shown potent anti-tumor and anti-angiogenic properties. mdpi.com The amide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with receptor active sites. The substituents on the amide nitrogen further provide opportunities for SAR exploration, allowing for the fine-tuning of potency and selectivity.

Alkyl Chains: The incorporation of alkyl chains at the C3 position can modulate the lipophilicity of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic properties. In the context of 2-alkyl-4-quinolones, the length and saturation of the alkyl chain are strong predictors of antifungal activity. nih.gov For instance, an increase in the alkyl chain length has been correlated with increased activity against certain bacterial strains. nih.gov These findings suggest that C3-alkyl chains in the 1-benzyl-3-chloro-4-hydroxy-2(1H)-quinolinone scaffold would likely influence its antimicrobial potential.

Comparative Activity of C3-Substituted 4-Hydroxy-2-Quinolinone Derivatives

| C3-Substituent | General Impact on Biological Activity | Key Interactions | Reference |

|---|---|---|---|

| Chloro | Influences electronic properties of the ring; associated with antibacterial and anti-inflammatory activity in other scaffolds. | Dipole-dipole, halogen bonding | mdpi.com |

| Carboxamide | Highly versatile; potent anti-inflammatory, anticancer, and receptor modulating activities. | Hydrogen bonding (donor and acceptor) | mdpi.comnih.gov |

| Alkyl Chain | Modulates lipophilicity; chain length and saturation are critical for antifungal and antibacterial activity. | Hydrophobic interactions | nih.gov |

Influence of C4 Hydroxyl Group on Tautomerism and Biological Profile

The C4-hydroxyl group is a defining feature of this class of compounds and is intimately involved in their chemical behavior and biological activity. Its presence gives rise to keto-enol tautomerism, where the compound can exist in equilibrium between the 4-hydroxy-2(1H)-quinolinone (enol form) and the quinoline-2,4(1H,3H)-dione (keto form). elsevierpure.com

Theoretical and experimental studies have shown that the enol form is generally the more stable tautomer. nih.gov This preference is attributed to the aromaticity of both rings in the 4-hydroxyquinoline (B1666331) form. nih.gov The proton of the C4-hydroxyl group is often involved in a strong intramolecular hydrogen bond with the adjacent carbonyl group at C2. mdpi.com This interaction has significant implications for the molecule's reactivity and its ability to interact with biological targets. For instance, this intramolecular hydrogen bond can reduce the ability of the 4-OH group to act as a hydrogen bond donor in intermolecular interactions, which may affect its antioxidant activity.

The C4-hydroxyl group, along with the C2-carbonyl, forms a crucial pharmacophoric feature that can chelate metal ions and participate in key hydrogen bonding interactions within the active sites of enzymes and receptors. Docking studies of related compounds have highlighted the importance of the 4-oxo (or 4-hydroxy) and N-H groups for drug-target interactions. nih.gov Therefore, the tautomeric equilibrium and the hydrogen bonding capacity of the C4-hydroxyl group are critical determinants of the biological profile of this compound derivatives.

Effects of Substituents on the Aromatic Ring (C6, C7, C8) on Potency and Selectivity

In the context of anticancer agents, substitutions on this aromatic ring have been shown to be particularly important. For example, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides were investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy. mdpi.com The presence of a chloro group at the C6 position was a feature of these potent inhibitors.

Studies on other quinoline (B57606) derivatives have provided further insights into the role of aromatic ring substituents. For instance, the introduction of a fluorine atom at the C6 position of fluoroquinolones was found to increase their antimicrobial potency. mdpi.com Similarly, a methoxy (B1213986) group at the C8 position has been associated with increased activity against anaerobic bacteria. mdpi.com

The nature of the substituent, whether electron-donating or electron-withdrawing, can influence the electronic distribution of the entire quinolinone system, thereby affecting its binding affinity to target proteins. Both electron-donating and electron-withdrawing groups on the aromatic ring of quinolones have been shown to be compatible with various biological activities, with the optimal substitution pattern being target-dependent. nih.gov For example, in a series of 4-substituted benzyloxyquinolin-2(1H)-one derivatives, compounds with various substituents at the C6, C7, and C8 positions displayed high potency against several cancer cell lines. nih.gov

Impact of Aromatic Ring Substituents on Anticancer Activity of Quinolone Derivatives

| Position | Substituent Type | General Effect on Anticancer Potency | Reference |

|---|---|---|---|

| C6 | Electron-withdrawing (e.g., Chloro, Fluoro) | Often enhances potency | mdpi.commdpi.com |

| C7 | Various (e.g., Piperazinyl) | Can significantly increase potency | mdpi.com |

| C8 | Electron-donating (e.g., Methoxy) | Can enhance activity against specific targets | mdpi.com |

Pharmacophoric Features of the 4-Hydroxy-2(1H)-quinolinone Scaffold for Targeted Biological Responses

The 4-hydroxy-2(1H)-quinolinone scaffold possesses a unique combination of structural features that are essential for its diverse biological activities. These features constitute a pharmacophore, which is the three-dimensional arrangement of functional groups necessary for molecular recognition and biological response.

Key pharmacophoric features of the 4-hydroxy-2(1H)-quinolinone scaffold include:

A Hydrogen Bond Acceptor: The carbonyl group at the C2 position acts as a strong hydrogen bond acceptor.

A Hydrogen Bond Donor/Acceptor: The C4-hydroxyl group can function as both a hydrogen bond donor and, in its deprotonated form, an acceptor. This dual nature is crucial for interactions with various biological targets.

An Aromatic Ring System: The fused benzene (B151609) ring provides a hydrophobic surface for van der Waals and pi-pi stacking interactions with aromatic amino acid residues in protein binding sites.

A Planar Scaffold: The largely planar nature of the bicyclic ring system facilitates intercalation into DNA or stacking interactions within enzyme active sites.

These core features can be further elaborated by the substituents at the N1, C3, and the carbocyclic ring positions. For example, in the context of kinase inhibition, the 4-anilinoquinazoline (B1210976) scaffold, which shares similarities with the 4-hydroxy-2-quinolinone core, relies on the quinazoline (B50416) ring system to orient within the ATP binding site, while the anilino substituent projects into a hydrophobic pocket. mdpi.com The 4-hydroxy-2(1H)-quinolinone scaffold can similarly position itself in enzyme active sites, with the various substituents providing specificity and enhancing binding affinity for different targets. The strategic combination of these pharmacophoric elements allows for the design of potent and selective inhibitors for a wide range of biological targets.

Computational Chemistry and Modeling Approaches

Molecular Docking Simulations with Biological Targets (e.g., Enzymes, Receptors)

No specific molecular docking studies detailing the binding interactions of 1-benzyl-3-chloro-4-hydroxy-2(1H)-quinolinone with any biological targets such as enzymes or receptors have been identified in the public research domain. While docking studies for structurally related quinolinone and quinazolinone analogues exist, demonstrating their potential interactions with various protein targets, this specific compound has not been the subject of such published investigations.

Quantitative Structure-Activity Relationship (QSAR) Studies

There is no available research on Quantitative Structure-Activity Relationship (QSAR) models that explicitly include this compound. QSAR studies are prevalent for broader classes of quinoline (B57606) and quinolinone derivatives, aiming to correlate their structural features with biological activities. However, the specific contribution and predictive activity of the title compound within a QSAR model have not been documented.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore models based on the 2-quinolinone scaffold have been developed for various biological targets. However, no studies were found that specifically utilized this compound in the generation of a pharmacophore model or identified it as a hit through virtual screening campaigns. The unique combination of its substituents (1-benzyl, 3-chloro, 4-hydroxy) has not been featured in published pharmacophoric maps.

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Detailed Density Functional Theory (DFT) calculations for this compound are not present in the available scientific literature. While DFT studies have been performed on closely related molecules, such as 3-chloro-4-hydroxyquinolin-2(1H)-one (lacking the 1-benzyl group) and other benzyl-substituted quinolinones, the specific electronic structure, optimized geometry, frontier molecular orbitals (HOMO-LUMO), and reactivity descriptors for the title compound have not been reported.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes for 1-Benzyl-3-chloro-4-hydroxy-2(1H)-quinolinone and its Advanced Analogs

The continued exploration of novel and efficient synthetic routes is paramount for the advancement of quinolinone-based medicinal chemistry. While established methods like the Conrad–Limpach and Gould-Jacobs reactions provide a foundation for synthesizing the 4-hydroxy-2-quinolinone core, future research will likely focus on developing more versatile and atom-economical strategies. mdpi.comrsc.org This includes the design of one-pot multicomponent reactions that can rapidly generate a diverse library of analogs from simple precursors. rsc.org

A key area of development will be the synthesis of advanced analogs of this compound with varied substitution patterns. nih.gov Research into regioselective functionalization of the quinolinone ring will be crucial for structure-activity relationship (SAR) studies. orientjchem.org Furthermore, the development of stereoselective synthetic methods will be important for accessing chiral quinolinone derivatives, which may exhibit enhanced biological activity and selectivity. The application of modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, can offer advantages in terms of reaction speed, scalability, and safety. nih.govresearchgate.net

Development of Multi-Target Agents Based on the 4-Hydroxy-2(1H)-quinolinone Scaffold

The inherent biological promiscuity of the 4-hydroxy-2(1H)-quinolinone scaffold makes it an attractive platform for the development of multi-target agents. mdpi.com Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways, and drugs that can modulate several targets simultaneously may offer superior therapeutic efficacy. Future research will focus on the rational design of hybrid molecules that combine the quinolinone core with other pharmacophores to create single chemical entities with multiple biological activities. mdpi.com

For instance, conjugating the 4-hydroxy-2-quinolinone moiety with fragments known to inhibit specific enzymes or receptors can lead to the development of compounds with tailored polypharmacological profiles. This approach has already shown promise in creating agents with combined antioxidant and anti-inflammatory properties. mdpi.com The exploration of quinolinone-based hybrids as multi-target anticancer agents is also a burgeoning area of research.

Advanced Mechanistic Studies of Biological Activities at the Molecular Level

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound and its analogs is essential for their rational development as therapeutic agents. While preliminary studies have identified a range of biological effects, detailed mechanistic investigations at the molecular level are often lacking. Future research should employ a combination of in vitro and in silico techniques to identify and validate the specific molecular targets of these compounds.

Molecular docking studies can provide initial insights into potential binding interactions with proteins of interest. nih.gov These computational predictions can then be validated through experimental techniques such as enzyme inhibition assays, binding affinity measurements, and X-ray crystallography of ligand-protein complexes. Furthermore, transcriptomic and proteomic approaches can be used to elucidate the broader cellular pathways modulated by these quinolinone derivatives. A thorough understanding of the mechanism of action is crucial for optimizing lead compounds and predicting potential off-target effects.

Integration of Artificial Intelligence and Machine Learning in Quinolinone Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and quinolinone research is no exception. These computational tools can be applied at various stages of the drug development pipeline, from target identification to lead optimization. AI algorithms can analyze vast datasets of chemical structures and biological activities to build predictive models that can screen virtual libraries of quinolinone derivatives for potential bioactivity.

ML models can be trained to predict various pharmacokinetic and pharmacodynamic properties of novel quinolinone analogs, thereby reducing the need for extensive experimental testing in the early stages of discovery. Generative AI models can even design novel quinolinone structures with desired properties, expanding the accessible chemical space for this scaffold. Furthermore, AI can be utilized to optimize synthetic routes, predicting reaction outcomes and suggesting optimal reaction conditions.

Sustainable and Scalable Production of Key Quinolinone Intermediates and Derivatives

As promising quinolinone-based drug candidates emerge, the development of sustainable and scalable production methods will become increasingly important. Traditional synthetic methods often rely on harsh reaction conditions and hazardous solvents, which are not ideal for large-scale manufacturing. tandfonline.com Future research will focus on the implementation of green chemistry principles in the synthesis of this compound and its key intermediates. researchgate.net

This includes the use of environmentally benign solvents, such as water or ethanol, and the development of catalytic reactions that minimize waste generation. researchgate.net The use of nanocatalysts and biocatalysts in quinolinone synthesis is a promising area of exploration that can lead to more efficient and sustainable processes. nih.gov Furthermore, the development of continuous flow manufacturing processes can offer significant advantages in terms of scalability, safety, and product consistency compared to traditional batch processing. researchgate.net An efficient and scalable synthesis has been reported for a quinolone antibiotic, demonstrating the feasibility of such approaches. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-benzyl-3-chloro-4-hydroxy-2(1H)-quinolinone and its derivatives?

The synthesis typically involves cyclization or functionalization of precursor quinolinones. For example:

- Microwave-assisted synthesis : Irradiation of precursor compounds (e.g., (E)-1-(2-aminophenyl)-3-(2-chloro-6,7-dimethylquinolin-3-yl)prop-2-en-1-one) with indium(III) chloride as a catalyst under microwave conditions yields the target compound efficiently (63% yield) .

- Acid/base-catalyzed isomerization : Substituted 2′-aminochalcones can undergo isomerization using catalysts like indium chloride or silica gel, though challenges include regioselectivity and yield optimization .

- Multi-step functionalization : Reactions such as acylation, sulfonation, or alkylation are used to introduce substituents (e.g., benzyl or chloro groups) .

Q. Which spectroscopic and structural characterization techniques are most effective for quinolinone derivatives?

Key methods include:

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

- NMR spectroscopy : Confirms substitution patterns and hydrogen environments. For example, -NMR distinguishes aromatic protons and hydrogen-bonded hydroxyl groups .

- IR spectroscopy : Identifies functional groups like carbonyl (C=O, ~1663 cm) and hydroxyl (OH, ~3447 cm) .

Q. What biological activities have been reported for this compound?

- Antidepressant activity : Derivatives show sigma receptor agonism, reducing immobility time in forced-swimming tests in mice .

- Antiviral activity : 3-(1,1-dioxo-benzothiadiazin-3-yl) derivatives inhibit hepatitis C virus RNA polymerase (IC < 1 µM) .

- Antiulcer effects : N-acyl amino acid analogues reduce gastric ulcer severity in rat models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize quinolinone derivatives for specific therapeutic targets?

- Substituent effects : Electron-withdrawing groups (e.g., chloro) enhance antiviral potency by stabilizing interactions with viral polymerase .

- Chain length and flexibility : In neuroleptic agents, a 3-carbon spacer between quinolinone and piperazinyl groups maximizes dopamine receptor affinity .

- Steric hindrance : Bulky substituents (e.g., 3-methylbutyl) improve metabolic stability but may reduce solubility .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Standardized assays : Discrepancies in antiulcer or neuroleptic activity often arise from variations in animal models (e.g., acetic acid-induced ulcers vs. cerebral concussion tests) .

- Purity validation : Use -NMR spiking experiments (as in ) to confirm compound identity and exclude impurities .

- Comparative dose-response curves : Normalize data by testing compounds across multiple concentrations in parallel assays .

Q. What challenges arise in achieving regioselective functionalization during synthesis?

- Competing reaction pathways : Thermolysis of azido precursors may yield unintended byproducts (e.g., isoxazoloquinolones) without precise temperature control .

- Catalyst selection : Indium(III) chloride improves regioselectivity in microwave synthesis, whereas traditional acids (e.g., HNO) risk over-oxidation .

- Protecting groups : Temporary protection of hydroxyl or amine groups can prevent side reactions during alkylation or acylation steps .

Methodological Guidance

- For SAR studies : Combine in vitro enzymatic assays (e.g., HCV polymerase inhibition ) with molecular docking to predict binding modes.

- For structural analysis : Prioritize X-ray crystallography to resolve ambiguous NMR/IR data, especially for diastereomers .

- For bioactivity validation : Use orthogonal assays (e.g., forced-swimming tests + receptor binding studies) to confirm mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.